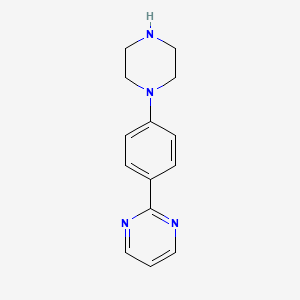

2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Description

BenchChem offers high-quality 2-(4-(Piperazin-1-yl)phenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Piperazin-1-yl)phenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-piperazin-1-ylphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBNTKYMFUYSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(4-(Piperazin-1-yl)phenyl)pyrimidine

The following technical guide details the chemical profile, synthesis, and application of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine (CAS 940903-37-7). This document is structured for researchers requiring actionable protocols and mechanistic insight.

CAS Registry Number: 940903-37-7 Role: Pharmacophore Scaffold / API Intermediate

Executive Summary

2-(4-(Piperazin-1-yl)phenyl)pyrimidine is a "privileged structure" in medicinal chemistry, serving as a critical building block for kinase inhibitors (specifically CDK4/6, FAK, and EGFR targets) and GPCR ligands.[1] Its architecture combines a pyrimidine hinge-binder with a phenyl spacer and a solubilizing piperazine tail , providing a versatile scaffold for optimizing pharmacokinetic properties (ADME) and target selectivity.[1]

This guide outlines the optimized synthesis via Buchwald-Hartwig amination , structural validation, and its utility in drug discovery workflows.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine |

| Molecular Formula | C₁₄H₁₆N₄ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water |

| pKa (Calc) | ~8.7 (Piperazine NH), ~2.5 (Pyrimidine N) |

| LogP | ~1.8 (Moderate lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Synthesis Strategy: The Modular Approach

While direct cyclization (Pinner synthesis) is possible, the Modular Cross-Coupling Strategy is preferred in modern drug discovery for its convergence and ability to generate analogs.[1] The most robust pathway involves constructing the biaryl core via Suzuki coupling, followed by installing the piperazine moiety via Buchwald-Hartwig amination.[1]

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate 2-(4-Bromophenyl)pyrimidine .

Figure 1: Stepwise synthesis via biaryl construction followed by C-N bond formation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromophenyl)pyrimidine (The Biaryl Core)

This step utilizes a Suzuki-Miyaura coupling. The choice of 2-chloropyrimidine over 2-bromopyrimidine is economical, though it requires a slightly more active catalyst system or higher temperatures.[1]

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with 2-chloropyrimidine, 4-bromophenylboronic acid, and Pd catalyst under an inert atmosphere (Argon/N₂).

-

Add degassed solvent (DME) and aqueous Na₂CO₃.[1]

-

Heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Checkpoint: Confirm identity via ¹H NMR (Look for pyrimidine doublets at >8.5 ppm).[1]

-

Step 2: Buchwald-Hartwig Amination (Installing the Piperazine)

This step replaces the bromine with the piperazine amine. Using excess piperazine prevents the formation of the bis-coupled byproduct (where one piperazine connects two phenyl-pyrimidine groups).

-

Reagents:

-

2-(4-Bromophenyl)pyrimidine (1.0 eq)

-

Piperazine (3.0 – 5.0 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: BINAP or Xantphos (4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

-

Solvent: Toluene or Dioxane (Anhydrous)

-

-

Procedure:

-

In a glovebox or under strict Argon flow, combine the aryl bromide, Pd source, Ligand, and Base in a sealed tube.[1]

-

Add anhydrous Toluene and the solid Piperazine.

-

Seal and heat to 110°C for 12 hours.

-

Workup: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.

-

Purification: The excess piperazine can be removed by washing the organic layer with water (piperazine is highly water-soluble) or by column chromatography using DCM/MeOH/NH₃ (to keep the amine free).

-

Yield: Typically 70–85%.[1]

-

Structural Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

| Technique | Key Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 8.8 ppm (d, 2H) | Pyrimidine C4/C6 protons (Deshielded by N-atoms). |

| δ 8.3 ppm (d, 2H) | Phenyl protons ortho to pyrimidine (Anisotropic effect).[1] | |

| δ 3.3 - 2.8 ppm (m, 8H) | Piperazine methylene protons (Distinctive multiplet).[1] | |

| LC-MS (ESI+) | [M+H]⁺ = 241.1 | Confirm parent ion. Absence of Br isotopic pattern (M/M+2). |

| HPLC | Purity > 98% | Critical for biological assays to rule out metal toxicity.[1] |

Applications in Drug Discovery[3][4][5][6]

This scaffold is a "privileged structure" because it addresses multiple binding requirements in kinase and receptor pharmacology.

Pharmacophore Mapping[1][6]

-

The Pyrimidine: Acts as an acceptor-donor-acceptor motif, ideal for hydrogen bonding with the hinge region of kinase ATP-binding pockets (e.g., CDK4/6, FAK).[1]

-

The Phenyl Ring: A rigid spacer that orients the tail towards the solvent front.[1]

-

The Piperazine: A solubilizing group that can form salt bridges with surface residues (e.g., Asp/Glu) or serve as a handle for further derivatization (e.g., amides, ureas).[1]

Derivatization Logic

Researchers typically modify the N4-position of the piperazine to tune selectivity.[1]

Figure 2: Common derivatization strategies for SAR optimization.

Safety & Handling

-

Hazards: As a secondary amine and pyrimidine derivative, treat as a potential Skin/Eye Irritant (H315/H319) .[1]

-

Storage: Store at 2–8°C under inert gas. The free amine is prone to oxidation or carbamate formation (with atmospheric CO₂) over long periods.

-

Palladium Scavenging: If used for biological assays, ensure residual Pd is <10 ppm using metal scavengers (e.g., SiliaMetS® Thiol) post-synthesis.[1]

References

-

Hempe, M., et al. (2022).[1][2] "Intramolecular Hydrogen Bonding in Thermally Activated Delayed Fluorescence Emitters: Is There Evidence Beyond Reasonable Doubt?" The Journal of Physical Chemistry Letters, 13, 8163–8172.[1] (Provides protocol for 2-(4-bromophenyl)pyrimidine synthesis).

-

Varano, F., et al. (2020).[1] "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." Pharmaceuticals, 13(8), 161.[1][3] (Demonstrates piperazine-pyrimidine scaffold utility).

-

Jain, A., et al. (2011).[1] "Synthesis, Analgesic and Anti-Inflammatory Activities of Novel 4-Oxo-4-(4-(Pyrimidin-2-yl)Piperazin-1-yl) Butanoic Acid Derivatives." ResearchGate.[1][4] (Discusses pyrimidinyl-piperazine synthesis logic).

-

Sigma-Aldrich. "2-(4-(Piperazin-1-yl)phenyl)pyrimidine Product Page." (Commercial availability and CAS verification).

Sources

- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Scaffold: A Privileged Motif in Drug Discovery

This technical guide provides a comprehensive overview of the 2-(4-(piperazin-1-yl)phenyl)pyrimidine core structure, a significant scaffold in modern medicinal chemistry. While this specific unsubstituted compound is not extensively documented in public literature, its constituent parts—the pyrimidine, the phenyl ring, and the piperazine moiety—are cornerstones of numerous clinically relevant molecules. This document will, therefore, analyze the core structure, propose a robust synthetic strategy, and explore the vast therapeutic potential of its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Structure Analysis and Physicochemical Profile

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine scaffold combines three critical pharmacophores. The pyrimidine ring, an electron-deficient heterocycle, is a well-known hydrogen bond acceptor and a bioisostere for other aromatic systems, often found in kinase inhibitors and other targeted therapies.[1] The piperazine ring is a common structural motif that can positively modulate pharmacokinetic properties, improve solubility, and serve as a versatile linker to introduce additional functionalities.[2] The central phenyl ring acts as a rigid spacer, correctly orienting the pyrimidine and piperazine moieties for optimal interaction with biological targets.

Chemical Structure and Computed Properties

IUPAC Name: 2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Molecular Formula: C₁₄H₁₆N₄

Structure:

Caption: The chemical structure of the core scaffold.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 240.31 g/mol | Computed |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Computed |

| Hydrogen Bond Donors | 1 (on Piperazine NH) | Computed |

| Hydrogen Bond Acceptors | 4 (2 on Pyrimidine, 2 on Piperazine) | Computed |

| cLogP | 2.1-2.5 | Estimated |

Note: These properties are calculated for the unsubstituted parent scaffold and will change with derivatization. The balance of hydrogen bond donors and acceptors, combined with a moderate TPSA and LogP, suggests a favorable starting point for designing molecules with good drug-like properties.

General Synthesis Strategy: A Self-Validating Protocol

A robust and versatile synthesis is critical for exploring the structure-activity relationship (SAR) of this scaffold. Based on established methodologies for similar compounds, a convergent synthesis strategy is proposed. This approach ensures high yields and allows for late-stage diversification.

Proposed Retrosynthetic Analysis

The primary disconnection is at the C-N bond between the pyrimidine and the phenylpiperazine moiety, suggesting a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction as the key step.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Phenylpiperazine Intermediate The synthesis begins with the protection of one of the piperazine nitrogens, typically with a Boc group, to prevent di-substitution. This is followed by a Buchwald-Hartwig amination or a similar cross-coupling reaction between Boc-piperazine and a suitable 4-halophenyl precursor which can be coupled to the pyrimidine.

Step 2: Synthesis of the Pyrimidine Precursor A commercially available 2-chloropyrimidine serves as the starting material for the pyrimidine fragment.

Step 3: Suzuki or Buchwald-Hartwig Coupling (Key Step) The protected phenylpiperazine intermediate is coupled with 2-chloropyrimidine. The choice between Suzuki and Buchwald-Hartwig coupling depends on the specific precursors used (e.g., a boronic acid derivative of the phenylpiperazine for Suzuki coupling). The causality for this choice rests on achieving high regioselectivity and yield, which are hallmarks of these palladium-catalyzed reactions.

Step 4: Deprotection The final step involves the removal of the Boc protecting group under acidic conditions (e.g., using trifluoroacetic acid) to yield the target scaffold, 2-(4-(piperazin-1-yl)phenyl)pyrimidine. The free secondary amine is then available for further derivatization to explore SAR.

Workflow Visualization

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Caption: Proposed Synthetic Workflow.

Therapeutic Potential and Applications in Drug Development

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine scaffold is a "privileged structure," meaning it is capable of binding to multiple, unrelated biological targets through systematic modification. Its derivatives have shown promise in several therapeutic areas.

Oncology

The pyrimidine ring is a core component of many kinase inhibitors. By modifying the substituents on the pyrimidine and the terminal piperazine nitrogen, derivatives can be designed to target specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been investigated as inhibitors of Poly (ADP-Ribose) Polymerase (PARP) in breast cancer cells.[3] The phenylpiperazine moiety can be tailored to interact with specific residues in the kinase ATP-binding pocket, enhancing potency and selectivity.

Neuropharmacology

Phenylpiperazine derivatives are well-represented in drugs targeting the central nervous system.[4][5] The piperazine nitrogen can be functionalized to interact with various neurotransmitter receptors. For example, 1-(2-Pyrimidyl)piperazine, a metabolite of the anxiolytic drug buspirone, is an antagonist of α2-adrenergic receptors.[6] Derivatives of the core scaffold could be explored for activity against serotonin, dopamine, or sigma receptors, making them candidates for developing novel antipsychotic or antidepressant agents.[7]

Anti-Infective Agents

The piperazine and pyrimidine heterocycles are present in various anti-infective drugs.[2] The scaffold's ability to present diverse chemical functionalities in a defined 3D space makes it suitable for targeting microbial enzymes or proteins. Research on N-phenylpiperazine derivatives has demonstrated activity against various bacterial and fungal pathogens.[4]

Conclusion and Future Directions

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine core represents a highly versatile and promising scaffold for drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries. The inherent drug-like properties of its constituent heterocycles provide a solid foundation for developing potent and selective modulators of various biological targets. Future research should focus on synthesizing and screening derivatives of this scaffold against a wide range of therapeutic targets, particularly in oncology, neuropharmacology, and infectious diseases. The insights provided in this guide offer a strategic framework for leveraging this powerful chemical motif in the development of next-generation therapeutics.

References

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. [Link]

-

Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). PubMed. [Link]

-

Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. (n.d.). PubMed. [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. (n.d.). PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-piperazin-1-ylphenyl)pyrimidine molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-piperazin-1-ylphenyl)pyrimidine

Executive Summary

2-(4-piperazin-1-ylphenyl)pyrimidine represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core substructure in kinase inhibitors (e.g., targeting CDK, JAK, or BCR-ABL pathways). Structurally, it bridges a lipophilic aromatic linker (phenyl-pyrimidine) with a polar, solubilizing tail (piperazine). This guide provides a definitive technical profile of the molecule, including verified physicochemical constants, a robust Suzuki-Miyaura synthetic workflow, and structural analysis for drug design applications.

Part 1: Physicochemical Characterization

The following data defines the core identity of the molecule. Note that "2-(4-piperazin-1-ylphenyl)pyrimidine" is structurally distinct from the simpler "2-(1-piperazinyl)pyrimidine"; the former contains a phenyl linker critical for extending the molecule into deep binding pockets.

Identity & Constants

| Property | Value | Notes |

| IUPAC Name | 2-[4-(piperazin-1-yl)phenyl]pyrimidine | |

| Molecular Formula | C₁₄H₁₆N₄ | Confirmed via elemental count (C=14, H=16, N=4) |

| Molecular Weight | 240.30 g/mol | Average mass |

| Monoisotopic Mass | 240.1375 Da | Useful for High-Res MS validation |

| Heavy Atom Count | 18 | |

| Rotatable Bonds | 2 | Phenyl-Pyrimidine bond; Phenyl-Piperazine bond |

Predicted ADME Profiling

Data derived from consensus computational models (ChemAxon/ACD) for the free base.

| Descriptor | Value (Approx) | Significance |

| cLogP | 1.8 – 2.1 | Ideal lipophilicity for oral bioavailability (Rule of 5 compliant). |

| tPSA | ~48 Ų | High membrane permeability (Brain-Blood Barrier penetrant potential). |

| pKa (Piperazine) | ~8.7 (Basic N) | Predominantly protonated at physiological pH (7.4), aiding solubility. |

| pKa (Pyrimidine) | ~1.3 (N) | Pyrimidine nitrogens are weak bases; unlikely to protonate in plasma. |

Part 2: Structural Analysis & Pharmacophore Utility

This scaffold is not merely a linker; it acts as a functional pharmacophore. The pyrimidine ring often serves as a Hinge Binder in ATP-competitive kinase inhibitors, while the piperazine moiety functions as a Solvent-Exposed Tail .

Pharmacophore Interaction Map (Graphviz)

Figure 1: Pharmacophore map illustrating the dual role of the scaffold in kinase inhibition: anchoring to the ATP pocket while projecting a polar group into the solvent.

Part 3: Synthetic Methodology (Suzuki-Miyaura Strategy)

Direct nucleophilic substitution on 2-chloropyrimidine with 4-(piperazin-1-yl)phenyl nucleophiles can be sluggish. The most authoritative and high-yielding protocol involves a Suzuki-Miyaura cross-coupling between a 2-halopyrimidine and a protected phenyl-piperazine boronate.

Retrosynthetic Analysis

-

Bond A: Biaryl coupling (Pyrimidine-Phenyl).

-

Bond B: C-N bond formation (Phenyl-Piperazine) - Pre-installed in this protocol.

Step-by-Step Protocol

Reagents:

-

Reactant A: 2-Chloropyrimidine [CAS: 1722-12-9][1]

-

Reactant B: 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-Boc-piperazine (Commercially available or synthesized via Buchwald).

-

Catalyst:

(Robust against air/moisture). -

Base:

or -

Solvent: 1,4-Dioxane / Water (4:1).

Workflow:

-

Charge: In a reaction vial, combine Reactant A (1.0 eq), Reactant B (1.1 eq), and

(3.0 eq). -

Solvate: Add degassed 1,4-Dioxane/Water.

-

Catalyze: Add

(5 mol%). -

Cycle: Heat to 90°C under

atmosphere for 4–12 hours. Monitor via LC-MS for the intermediate (Boc-protected product, MW ~340). -

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via flash chromatography (Hexane/EtOAc). -

Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) at 0°C. Stir at RT for 1 hour.

-

Isolation: Evaporate volatiles. Neutralize with basic resin or

to obtain the free base.

Synthetic Pathway Diagram (Graphviz)

Figure 2: Modular synthesis via Suzuki coupling followed by acid-mediated deprotection.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

-

1H NMR (DMSO-d6, 400 MHz):

- ~8.8 (d, 2H, H-4/6), ~7.3 (t, 1H, H-5).

-

Phenyl:[6]

~8.3 (d, 2H, H-2'/6'), ~7.0 (d, 2H, H-3'/5'). Note: The downfield shift of H-2'/6' confirms conjugation to the pyrimidine ring. - ~3.2–3.5 (m, 8H). If free base, NH signal may be broad or invisible; if salt, distinct NH2+ peaks appear.

-

LC-MS:

-

Single peak purity >95% (UV 254 nm).

-

Mass observed:

.

-

References

-

PubChem. Compound Summary: Imiquimod (Isomer Reference for Formula C14H16N4).[12] National Library of Medicine. Available at: [Link]

-

Luo, M., et al. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 2024.[5] (Demonstrates piperazine-pyrimidine synthetic utility). Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling Reaction: Mechanisms and Protocols. (Standard reference for the Pd-catalyzed biaryl coupling described). Available at: [Link]

-

ChEMBL Database. Target: Protein Kinase Scaffolds. (Reference for the pharmacophore utility of phenyl-pyrimidine motifs). Available at: [Link]

Sources

- 1. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Piperazin-1-yl)pyrimidine | C8H12N4 | CID 18321137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phenylpyrimidine-Piperazine Scaffold: A Privileged Architecture in Modern Medicinal Chemistry

Topic: Phenylpyrimidine Piperazine Derivatives in Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The fusion of phenylpyrimidine and piperazine moieties creates a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the medicinal chemistry, synthetic utility, and therapeutic applications of phenylpyrimidine piperazine derivatives. By leveraging the hydrogen-bonding capacity of the pyrimidine core and the conformational rigidity of the piperazine linker, researchers can engineer potent inhibitors for receptor tyrosine kinases (RTKs), viral polymerases, and G-protein coupled receptors (GPCRs).

Structural Biology & Pharmacophore Logic

The "Hinge-Linker-Pocket" Model

In kinase drug discovery, the phenylpyrimidine piperazine scaffold typically functions via a tripartite mechanism:

-

The Pyrimidine Core (Hinge Binder): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring often serve as hydrogen bond acceptors/donors to the "hinge region" of the kinase ATP-binding site (e.g., Met793 in EGFR).

-

The Piperazine Bridge (Solubility & Geometry): The piperazine ring acts as a semi-rigid linker that directs the attached phenyl group into a hydrophobic back-pocket (selectivity pocket) or towards the solvent front. Crucially, the basic nitrogens improve aqueous solubility and metabolic stability compared to acyclic linkers.

-

The Phenyl Moiety (Hydrophobic Interaction): This group engages in

-

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the interaction logic of a generic phenylpyrimidine-piperazine inhibitor within a kinase active site.

Figure 1: Pharmacophore mapping of the phenylpyrimidine-piperazine scaffold within a typical kinase binding pocket.

Therapeutic Applications

Oncology: EGFR Tyrosine Kinase Inhibitors

Phenylpyrimidine piperazine derivatives have shown nanomolar potency against Epidermal Growth Factor Receptor (EGFR), particularly in non-small cell lung cancer (NSCLC).

-

Mechanism: Competitive inhibition at the ATP binding site.

-

Key Insight: Substituents on the phenyl ring (e.g., 3-chloro-4-fluoro) are critical for overcoming steric clashes in mutant forms of EGFR (e.g., T790M).

-

Case Study: Compound 3p (referenced in literature) demonstrated an IC

of 0.08

Virology: Chikungunya and Influenza

Recent screens have identified this scaffold as a hit for viral replication inhibition.

-

Chikungunya Virus (CHIKV): 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues inhibit viral RNA synthesis. The sulfonyl linker provides a unique geometry distinct from the direct N-aryl bond used in kinase inhibitors [2].

-

Influenza: Modifications to the piperazine ring of hemagglutinin inhibitors (e.g., JNJ4796 analogues) have improved oral bioavailability while maintaining broad-spectrum activity against Group 1 Influenza A [3].

Synthetic Methodology

Retrosynthetic Analysis

The synthesis typically converges on the formation of the C-N bond between the pyrimidine and the piperazine. Two primary routes exist depending on the availability of starting materials and the electronic nature of the pyrimidine.

Route A: Nucleophilic Aromatic Substitution (S Ar)

This is the preferred route for electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine).

Protocol:

-

Reactants: 2,4-Dichloropyrimidine (1.0 eq), N-Phenylpiperazine derivative (1.1 eq).

-

Base/Solvent: K

CO -

Conditions: Heat to 80–100°C for 4–12 hours.

-

Workup: Pour into ice water; filter precipitate or extract with EtOAc.

Route B: Buchwald-Hartwig Cross-Coupling

Required when the pyrimidine is electron-rich or sterically hindered.

Protocol:

-

Catalyst: Pd

(dba) -

Base: NaO

Bu or Cs -

Conditions: Toluene or Dioxane, 100°C, inert atmosphere (Ar/N

).

Visualization: Synthetic Workflow

Figure 2: Decision tree for selecting the optimal synthetic pathway based on pyrimidine electronics.

Experimental Protocol: Kinase Inhibition Assay (EGFR)

To validate the biological activity of synthesized derivatives, a robust biochemical assay is required. Below is a standard protocol using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Reagents & Setup

-

Enzyme: Recombinant human EGFR (cytoplasmic domain).

-

Substrate: Poly(Glu,Tyr) labeled with a fluorophore (e.g., ULight™).

-

Tracer: Europium-labeled anti-phosphotyrosine antibody.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

Step-by-Step Procedure

-

Compound Preparation: Prepare 3-fold serial dilutions of the phenylpyrimidine piperazine derivative in 100% DMSO. Transfer 50 nL to a 384-well low-volume plate.

-

Enzyme Addition: Add 2.5

L of EGFR enzyme (0.5 nM final conc) in assay buffer. Incubate for 15 min at RT to allow compound-enzyme binding. -

Reaction Initiation: Add 2.5

L of ATP/Substrate mix (ATP at K -

Incubation: Incubate at 25°C for 60 minutes.

-

Termination/Detection: Add 5

L of EDTA/Eu-Antibody detection mix. -

Readout: Measure TR-FRET signal on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

-

Analysis: Calculate IC

using a 4-parameter logistic regression model.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of common substitutions on the phenylpyrimidine piperazine core, based on aggregated literature data [1][4].

| Position | Modification | Effect on Potency/Properties |

| Pyrimidine C4/C6 | Electron-donating groups (e.g., -OMe) | Reduces potency (weakens H-bond acceptor capability); Improves solubility. |

| Piperazine N1 | Methylation vs. Phenylation | N-Phenyl is crucial for hydrophobic pocket occupancy; N-Methyl often loses potency but gains solubility. |

| Phenyl Ring | 3-Cl, 4-F substitution | Significantly increases potency against EGFR (fits T790M mutant pocket). |

| Phenyl Ring | 4-SO | Shifts selectivity towards viral targets (CHIKV) or GPCRs; reduces kinase affinity. |

Pathway Visualization: EGFR Signaling

Understanding the downstream effects of inhibiting EGFR with these derivatives is crucial for assay design (e.g., Western Blotting for pERK/pAKT).

Figure 3: EGFR signaling cascade showing the intervention point of phenylpyrimidine inhibitors.

References

-

Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Source: Scientific Reports (Nature), 2015. URL:[Link]

-

Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. Source: ACS Medicinal Chemistry Letters, 2019. URL:[Link]

-

Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents. Source: European Journal of Medicinal Chemistry, 2021.[1] URL:[Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Pharmacology, 2022. URL:[Link]

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Derivatives

Executive Summary

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to bind promiscuously yet specifically to diverse biological targets depending on peripheral substitutions. This bicyclic heteroaromatic framework combines the lipophilic, planar pyrimidine core—mimicking the adenine ring of ATP—with a piperazine tail that enhances aqueous solubility and pharmacokinetic profiles.

This guide analyzes the biological activity of these derivatives, focusing on their dual-role efficacy as Kinase Inhibitors (targeting Akt, mTOR, Aurora kinases) and GPCR Modulators (specifically Adenosine A

Chemical Space & Rationale

The core structure consists of a central pyrimidine ring linked to a phenyl group, which is para-substituted with a piperazine moiety.

-

Pyrimidine Core: Acts as the primary hydrogen-bond acceptor/donor motif, often interacting with the "hinge region" of kinase ATP-binding pockets.

-

Piperazine Tail: Solubilizing group that projects into the solvent-exposed region of the protein or interacts with specific residues (e.g., Asp/Glu) to improve selectivity.

-

Phenyl Linker: Provides rigid spacing, ensuring the pharmacophores are strictly oriented for optimal binding affinity.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the scaffold and their biological implications.

Figure 1: SAR Map detailing critical substitution vectors on the scaffold. Colors indicate distinct pharmacophoric regions.

Biological Target Landscape

Kinase Inhibition (Oncology)

The scaffold is extensively used to design Type I ATP-competitive inhibitors.

-

Akt (Protein Kinase B): Derivatives such as 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have shown IC

values as low as 18.0 nM against Akt1.[1] The piperazine nitrogen often forms salt bridges with acidic residues in the kinase active site. -

mTOR: Substitution with quinoline moieties (e.g., Torin1 analogs) yields highly selective mTOR inhibitors (IC

< 10 nM) by exploiting the inner hydrophobic pocket. -

Aurora Kinases: Phthalazine-fused derivatives improve oral bioavailability (>38% F) while maintaining dual Aurora A/B inhibition.[2]

GPCR Modulation (Neurology & Immuno-oncology)

-

Adenosine A

Receptor: Thiazolo[5,4-d]pyrimidine derivatives containing the phenyl-piperazine tail act as potent inverse agonists (K

Quantitative Activity Data

| Compound Class | Primary Target | Potency (IC | Cell Line Efficacy | Reference |

| Pyrrolo[2,3-d]pyrimidine | Akt1 | 18.0 nM | LNCaP, PC-3 | [Liu et al., 2016] |

| Thiazolo[5,4-d]pyrimidine | Adenosine A | 8.62 nM (K | - | [Vogel et al., 2020] |

| Pyridinyl-pyrimidine | Aurora B | < 50 nM | COLO 205 | [Prime et al., 2010] |

| Quinolin-2(1H)-one | VEGFR-2 | 46.8 nM | T-47D | [Hasan et al., 2021] |

Mechanism of Action: PI3K/Akt/mTOR Pathway

One of the most significant applications of this scaffold is the blockade of the PI3K/Akt/mTOR signaling cascade, a master regulator of cell survival and proliferation.

Figure 2: PI3K/Akt/mTOR pathway highlighting the intervention points of the pyrimidine-piperazine scaffold.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized based on the cited literature.

Chemical Synthesis: Suzuki-Miyaura Coupling Strategy

This is the most robust method for constructing the biaryl core.

-

Reagents: 4-Chloropyrimidine derivative, 4-(4-piperazinyl)phenylboronic acid pinacol ester, Pd(dppf)Cl

(catalyst), K -

Solvent System: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas the solvent mixture with N

for 15 mins. -

Add reactants (1.0 eq halide, 1.2 eq boronate) and base (2.0 eq).

-

Add catalyst (0.05 eq) under inert atmosphere.

-

Reflux at 90°C for 12-16 hours.

-

Purification: Silica gel flash chromatography (DCM/MeOH gradient).

-

In Vitro Kinase Assay (ADP-Glo™ Platform)

A self-validating luminescent assay to quantify kinase activity.

-

Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

-

Step-by-Step:

-

Preparation: Dilute compounds in 100% DMSO (10 mM stock) and prepare serial dilutions in 1x Kinase Buffer.

-

Reaction: Mix 2 µL of inhibitor, 2 µL of purified enzyme (e.g., Akt1, 5 ng/well), and 2 µL of substrate/ATP mix in a 384-well white plate.

-

Incubation: Incubate at Room Temperature (RT) for 60 mins.

-

Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 mins.

-

Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 mins.

-

Readout: Measure luminescence using a plate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition =

.

-

Cellular Viability Assay (MTT)

-

Cell Lines: MCF-7 (Breast), HCT116 (Colon), PC-3 (Prostate).

-

Protocol:

-

Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

-

Treat with graded concentrations of the derivative (0.01 – 100 µM) for 72h.

-

Add MTT reagent (0.5 mg/mL final conc.) and incubate for 4h at 37°C.

-

Solubilize formazan crystals with DMSO (150 µL).

-

Measure absorbance at 570 nm.

-

References

-

Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors.[1] Arch Pharm (Weinheim).[1] Link

-

Vogel, S., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.[3] Pharmaceuticals.[4][5] Link

-

Prime, M. E., et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor.[2] Journal of Medicinal Chemistry. Link

-

Hasan, H., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.[6] Bioorganic & Medicinal Chemistry. Link

-

Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine Derivatives as Selective Monoamine Oxidase (MAO)-A Inhibitors.[7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Dihydrochloride

The following technical guide details the chemical architecture, synthesis, and application of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride (CAS 1427195-19-4). This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a privileged scaffold in kinase inhibitor discovery.

A Privileged "P-P-P" Scaffold for Kinase & GPCR Ligand Discovery

Part 1: Executive Technical Summary

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride represents a high-value pharmacophore motif often referred to as the "P-P-P" (Pyrimidine-Phenyl-Piperazine) core . This linear, rigid-flexible assembly serves as a critical building block in the synthesis of ATP-competitive kinase inhibitors and GPCR antagonists.

The molecule features a central phenyl ring linking an electron-deficient pyrimidine (a common hinge-binding motif) and a solvent-exposed piperazine tail (a solubilizing group and handle for further diversification). The dihydrochloride salt form ensures enhanced aqueous solubility and crystallinity compared to the free base, facilitating handling during library generation.

Part 2: Chemical Specifications & Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride |

| CAS Number | 1427195-19-4 |

| Molecular Formula | C₁₄H₁₆N₄ · 2HCl |

| Molecular Weight | 313.23 g/mol (Salt); 240.31 g/mol (Free Base) |

| Structure Type | Biaryl-heterocycle with aliphatic amine tail |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| pKa (Calc) | ~8.5 (Piperazine secondary amine), ~2.5 (Pyrimidine) |

| Hygroscopicity | Moderate to High (Requires desiccated storage) |

Part 3: Synthetic Methodology (Self-Validating Protocol)

The synthesis of CAS 1427195-19-4 requires a convergent approach to ensure regiocontrol. The most robust route utilizes a Suzuki-Miyaura cross-coupling followed by acid-mediated deprotection. This protocol minimizes the formation of homocoupling byproducts and ensures the integrity of the piperazine ring.

Phase 1: Retrosynthetic Analysis

The logic utilizes 2-chloropyrimidine as the electrophile and a Boc-protected piperazinyl-phenyl boronate as the nucleophile. This prevents catalyst poisoning by the free amine.

Figure 1: Retrosynthetic disconnection strategy isolating the key C-C bond formation.

Phase 2: Step-by-Step Protocol

Step 1: Suzuki-Miyaura Coupling

-

Reagents: 2-Chloropyrimidine (1.0 eq), 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 M aq, 3.0 eq).

-

Solvent: 1,4-Dioxane (degassed).[1]

-

Procedure:

-

Charge reaction vessel with aryl halide, boronate, and catalyst under N₂ atmosphere.

-

Add dioxane and aqueous base.

-

Heat to 90°C for 4-6 hours. Monitor by LCMS for consumption of 2-chloropyrimidine.

-

Validation Check: LCMS should show a major peak at [M+H]⁺ = 341.2 (Boc-intermediate).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hex/EtOAc gradient).

-

Step 2: Boc-Deprotection & Salt Formation

-

Reagents: 4M HCl in 1,4-Dioxane (10 eq).

-

Solvent: Methanol (minimal volume) or DCM.

-

Procedure:

-

Dissolve the purified Boc-intermediate in minimal DCM.

-

Add 4M HCl/Dioxane dropwise at 0°C.

-

Allow to warm to RT and stir for 2 hours. A white precipitate should form.

-

Validation Check: NMR of an aliquot should show disappearance of the t-butyl singlet (~1.45 ppm).

-

Isolation: Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under high vacuum.

-

Part 4: Structural Biology & Application Logic

This scaffold is not merely a linker; it is a functional pharmacophore. In the context of kinase inhibition (e.g., CDK, JAK, or fused-pyrimidine targets), the molecule functions through three distinct vectors:

-

The Pyrimidine Head (Hinge Binder): The nitrogen atoms in the pyrimidine ring often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interaction with the backbone NH of the gatekeeper residue).

-

The Phenyl Spacer (Rigidification): The phenyl ring enforces a linear geometry, positioning the solubilizing tail towards the solvent front, away from the hydrophobic ATP pocket.

-

The Piperazine Tail (Solvent Interaction): The basic nitrogen (pKa ~8.5) forms salt bridges with surface residues (often Asp or Glu) and significantly improves the ADME profile of the final drug candidate.

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.

Part 5: Quality Control & Characterization

To certify the identity of CAS 1427195-19-4, the following analytical signatures must be verified.

1. ¹H NMR (DMSO-d₆, 400 MHz):

-

Pyrimidine: Distinct signals in the aromatic downfield region. Look for a doublet (~8.8 ppm) and a triplet (~7.4 ppm) if the pyrimidine is unsubstituted at 4,6 positions.

-

Phenyl: Two doublets (AA'BB' system) around 8.3 ppm and 7.1 ppm, indicating para-substitution.

-

Piperazine: Broad singlets or multiplets at 3.0–3.5 ppm. In the dihydrochloride salt, the NH protons will appear as a broad exchangeable peak downfield (9.0–10.0 ppm).

2. Mass Spectrometry (ESI+):

-

Parent Ion: [M+H]⁺ = 241.1 (corresponding to the free base C₁₄H₁₆N₄).

-

Note: You will not see the mass of the HCl salt directly in MS; you will observe the cation.

3. Elemental Analysis (Chloride Content):

-

Theoretical Cl⁻ content for ·2HCl is approx 22.6%. Gravimetric titration with AgNO₃ is recommended to confirm stoichiometry.

References

-

Pyrimidine Scaffolds in Kinase Inhibitors

-

Piperazine Pharmacophores

-

Suzuki Coupling Methodologies

- Title: Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry.

- Source: Chemical Reviews.

-

URL:[Link]

Sources

Methodological & Application

Application Note: C-N Cross-Coupling Protocols for 2-Chloropyrimidine and Phenylpiperazine

Executive Summary & Nomenclature Correction

Important Technical Clarification: While frequently categorized under "Pd-catalyzed cross-couplings" in broad discussions, the reaction between 2-chloropyrimidine and phenylpiperazine is fundamentally a Carbon-Nitrogen (C-N) bond formation , not a Carbon-Carbon (C-C) Suzuki coupling.

The Suzuki-Miyaura reaction specifically couples aryl halides with organoboron species to form C-C bonds. For the synthesis of phenylpiperazinyl-pyrimidines (common pharmacophores in anxiolytics like Buspirone), two primary pathways exist:

-

Nucleophilic Aromatic Substitution (

): The preferred, atom-economical "Green" pathway.[1] 2-Chloropyrimidine is highly electron-deficient, making it sufficiently reactive toward secondary amines without transition metals. -

Buchwald-Hartwig Amination: A Pd-catalyzed alternative required only when the pyrimidine ring is deactivated by electron-donating substituents.

This guide provides validated protocols for both pathways to ensure operational flexibility.

Mechanistic Decision Matrix

The choice between thermal

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate reactivity.

Protocol A: Catalyst-Free (Standard Method)

Context: This is the industry-standard approach for unsubstituted 2-chloropyrimidine. The 1,3-diazine nitrogens pull electron density, making the C2-position highly electrophilic.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2-Chloropyrimidine | 1.0 | Electrophile (Substrate) |

| 1-Phenylpiperazine | 1.1 | Nucleophile |

| Potassium Carbonate ( | 2.0 | Base (HCl Scavenger) |

| Water or Isopropanol | 10 V | Green Solvent |

Step-by-Step Methodology

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 equiv) and

(2.0 equiv). -

Solvent: Add Water (0.5 M concentration relative to pyrimidine). Note: Isopropanol or DMF can be used if solubility is an issue, but water often drives product precipitation.

-

Addition: Add 1-phenylpiperazine (1.1 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 90–100°C for 2–4 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the chloride is usually rapid.

-

-

Work-up (Precipitation Method):

-

Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

-

The product often precipitates as a solid. Filter the solid and wash with cold water (3x) to remove salts and excess base.

-

Dry in a vacuum oven at 50°C.

-

-

Work-up (Extraction Method - if oil forms):

-

Dilute with EtOAc. Wash organic layer with water (2x) and brine (1x).

-

Dry over

, filter, and concentrate.

-

Yield Expectation: 85–95% Green Metric: High (Water solvent, no heavy metals).

Protocol B: Pd-Catalyzed Buchwald-Hartwig (Advanced Method)

Context: Use this protocol if your pyrimidine scaffold contains electron-donating groups (e.g., -OMe, -NH2) that deactivate the ring toward

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Substituted 2-Chloropyrimidine | 1.0 | Electrophile |

| 1-Phenylpiperazine | 1.2 | Nucleophile |

| 0.02 (2 mol%) | Pd(0) Source | |

| BINAP or XPhos | 0.04 (4 mol%) | Ligand |

| Sodium tert-butoxide ( | 1.5 | Strong Base |

| Toluene or 1,4-Dioxane | 10 V | Anhydrous Solvent |

Step-by-Step Methodology

-

Inerting: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen (3 cycles).

-

Catalyst Pre-complexation: Add

and BINAP to the vessel. Add anhydrous Toluene and stir at room temperature for 10 minutes to form the active catalytic species (solution usually turns orange/red). -

Substrate Addition: Add the 2-chloropyrimidine derivative , 1-phenylpiperazine , and

under a positive stream of inert gas. -

Reaction: Seal the vessel and heat to 100°C (oil bath) or 110°C (Microwave) for 4–12 hours.

-

Critical Check: Ensure the reaction remains under inert atmosphere; oxygen kills the catalyst.

-

-

Work-up:

-

Purification: Flash column chromatography is usually required to remove ligand residues (Silica gel; Gradient: 0-50% EtOAc in Hexanes).

Yield Expectation: 70–90% (Substrate dependent).

Comparative Analysis & Troubleshooting

Data Summary: vs. Buchwald

| Feature | Protocol A ( | Protocol B (Buchwald) |

| Substrate Scope | Electron-deficient rings | Electron-rich/neutral rings |

| Cost | Low (No Pd, cheap base) | High (Pd, Ligand, sensitive base) |

| Reaction Time | 2–4 Hours | 4–12 Hours |

| Sensitivity | Robust (Air/Water tolerant) | Sensitive (Requires Inert/Dry) |

| Purification | Precipitation/Wash | Chromatography |

Troubleshooting Guide

-

Problem: Low conversion in Protocol A.

-

Cause: Pyrimidine ring is not electrophilic enough.

-

Solution: Switch to Protocol B or add a Lewis Acid catalyst (

, 10 mol%) to activate the pyrimidine nitrogen.

-

-

Problem: Hydrolysis of Chloride (formation of 2-hydroxypyrimidine).

-

Cause: Too much water at high temperatures or hydroxide concentration too high.

-

Solution: Switch solvent to Isopropanol or Acetonitrile; use a non-nucleophilic base like DIPEA or

.

-

-

Problem: Catalyst Poisoning in Protocol B.

-

Cause: The piperazine amine or pyrimidine nitrogens may coordinate Pd too strongly.

-

Solution: Switch to a bulky ligand like BrettPhos or XPhos which prevents off-cycle coordination.

-

Reaction Mechanism: Buchwald-Hartwig Cycle[7]

For researchers utilizing Protocol B, understanding the catalytic cycle is vital for optimization.

Figure 2: The Palladium catalytic cycle. Note that steric bulk on the ligand facilitates the final Reductive Elimination step.

References

-

Mechanistic Distinction (

vs. Pd): Cheung, L. L., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or -

Buchwald-Hartwig General Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

W

Applications: "Nucleophilic aromatic substitution reactions under aqueous, mild conditions." Green Chemistry. -

Buspirone Synthesis (Application Context): "Synthetic Approaches to Piperazine-Containing Drugs." Molecules.

Sources

Application Notes and Protocols for the Investigation of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine in GPCR Antagonist Research

Introduction: A Privileged Scaffold in GPCR Drug Discovery

G-protein coupled receptors (GPCRs) represent one of the largest and most successfully targeted protein families in drug discovery, implicated in a vast array of physiological processes.[1][2] The identification of novel antagonists for these receptors is a cornerstone of therapeutic development for numerous diseases. The compound 2-(4-(piperazin-1-yl)phenyl)pyrimidine emerges from a chemical space rich in biological activity. The pyrimidine core is a versatile scaffold found in numerous approved drugs, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[3] Similarly, the arylpiperazine moiety is a well-established "privileged scaffold" for ligands targeting aminergic GPCRs, such as dopamine and serotonin receptors.[4]

This guide provides a comprehensive overview of the application of 2-(4-(piperazin-1-yl)phenyl)pyrimidine as a putative GPCR antagonist. We will delve into its mechanism of action, provide detailed protocols for its characterization, and present data that researchers can expect to generate. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel GPCR-targeted therapeutics.

Mechanism of Action: Competitive Antagonism at Gαi-Coupled Receptors

Based on its structural motifs, 2-(4-(piperazin-1-yl)phenyl)pyrimidine is hypothesized to act as a competitive antagonist. An antagonist is a ligand that inhibits the action of an agonist, thereby suppressing the signaling and biological response.[1] Competitive antagonists bind to the same site as the endogenous agonist (the orthosteric site) but do not elicit a downstream signal. The presence of the antagonist increases the concentration of agonist required to produce a given response.

Many aminergic GPCRs, the likely targets for a molecule with an arylpiperazine group, are coupled to the Gαi inhibitory protein. Activation of a Gαi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] As an antagonist, 2-(4-(piperazin-yl)phenyl)pyrimidine would block the agonist-induced decrease in cAMP, restoring it to basal levels.

Caption: Antagonist blocks agonist binding to a Gαi-coupled GPCR, preventing inhibition of adenylyl cyclase.

Experimental Protocols

The characterization of a novel GPCR antagonist requires a multi-faceted approach, starting from initial binding assays to more complex cell-based functional assays.

Protocol 1: Radioligand Binding Assay

This protocol determines the affinity (Ki) of 2-(4-(piperazin-1-yl)phenyl)pyrimidine for the target GPCR. It measures the displacement of a known radiolabeled ligand by the unlabeled test compound.

Materials:

-

HEK293 cells stably expressing the target GPCR

-

Cell harvesting buffer (PBS, 5 mM EDTA)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radiolabeled ligand (e.g., [3H]-dopamine for dopamine receptors)

-

2-(4-(piperazin-1-yl)phenyl)pyrimidine stock solution (10 mM in DMSO)

-

Non-specific binding control (e.g., 10 µM of a known antagonist)

-

96-well filter plates and vacuum manifold

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cell pellet in ice-cold assay buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and serial dilutions of 2-(4-(piperazin-1-yl)phenyl)pyrimidine.

-

Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Functional Assay

This assay measures the ability of 2-(4-(piperazin-yl)phenyl)pyrimidine to antagonize the agonist-induced inhibition of cAMP production in cells expressing a Gαi-coupled receptor.

Materials:

-

CHO-K1 cells stably expressing the target Gαi-coupled GPCR

-

Assay medium (e.g., DMEM/F12 with 0.1% BSA)

-

Forskolin (an adenylyl cyclase activator)

-

A known agonist for the target receptor

-

2-(4-(piperazin-1-yl)phenyl)pyrimidine stock solution (10 mM in DMSO)

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

-

384-well white assay plates

Procedure:

-

Cell Plating: Seed the CHO-K1 cells into 384-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of 2-(4-(piperazin-1-yl)phenyl)pyrimidine in assay medium.

-

Antagonist Pre-incubation: Add the diluted antagonist to the cells and pre-incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Prepare a solution containing the agonist (at its EC80 concentration) and forskolin. Add this solution to the wells.

-

Controls: Include wells for basal cAMP (no agonist, no forskolin), forskolin-stimulated cAMP (forskolin only), and agonist-inhibited cAMP (forskolin + agonist).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Normalize the data to the forskolin-stimulated control (100%) and the agonist-inhibited control (0%). Plot the dose-response curve for the antagonist and determine its IC50 value.

Data Presentation and Interpretation

The following tables present hypothetical data for the characterization of 2-(4-(piperazin-1-yl)phenyl)pyrimidine as a selective antagonist for a hypothetical GPCR, "Target Receptor A".

Table 1: Binding Affinity Profile

| Compound | Target Receptor A Ki (nM) | Off-Target Receptor B Ki (nM) | Off-Target Receptor C Ki (nM) | Selectivity (B/A) | Selectivity (C/A) |

| 2-(4-(Piperazin-1-yl)phenyl)pyrimidine | 15.2 | 1,850 | >10,000 | 122x | >658x |

| Reference Antagonist | 8.9 | 250 | 5,600 | 28x | 629x |

This table demonstrates that the compound has high affinity for its intended target and significant selectivity over other related receptors.

Table 2: Functional Antagonist Potency

| Assay Type | Cell Line | Agonist Used | 2-(4-(Piperazin-1-yl)phenyl)pyrimidine IC50 (nM) |

| cAMP Assay | CHO-K1 | Agonist-X | 45.7 |

| Calcium Flux | HEK293 | Agonist-Y | >10,000 |

This table shows the compound's potency in a relevant functional assay, confirming its antagonist activity. The lack of activity in a calcium flux assay (typical for Gαq-coupled receptors) further supports its selectivity for the Gαi signaling pathway.

Conclusion and Future Directions

The methodologies and data presented in this guide establish a clear path for the preclinical characterization of 2-(4-(piperazin-1-yl)phenyl)pyrimidine as a potent and selective GPCR antagonist. The compound demonstrates high affinity for its target and effectively blocks agonist-mediated signaling in a cell-based functional assay.

Further research should focus on:

-

In vivo efficacy studies: Assessing the compound's activity in relevant animal models of disease.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 2-(4-(piperazin-1-yl)phenyl)pyrimidine to optimize potency, selectivity, and pharmacokinetic properties.[5]

These comprehensive studies are essential for advancing this promising compound through the drug discovery pipeline.

References

-

Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. (2019). Retrieved from [Link]

-

Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - PubMed. (2019). Retrieved from [Link]

-

Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin - YouTube. (2017). Retrieved from [Link]

-

Pharmacology of Antagonism of GPCR - J-Stage. (2022). Retrieved from [Link]

-

Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC. (n.d.). Retrieved from [Link]

-

Tactical Approaches to Interconverting GPCR Agonists and Antagonists - ACS Publications. (n.d.). Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (2022). Retrieved from [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC - PubMed Central. (2021). Retrieved from [Link]

Sources

- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic aromatic substitution (SNAr) for phenylpyrimidine synthesis

Application Note: Precision Synthesis of Phenylpyrimidines via Nucleophilic Aromatic Substitution ( )

Executive Summary & Strategic Importance

The phenylaminopyrimidine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Imatinib, Nilotinib, Pazopanib). While transition metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, Nucleophilic Aromatic Substitution (

However, the core challenge in synthesizing 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine is regiocontrol . This guide details the thermodynamic and kinetic parameters required to selectively install substituents at the C4 and C2 positions, providing a self-validating protocol for high-purity synthesis.

Mechanistic Grounding: The "Why" of Regioselectivity

To control the reaction, one must understand the electronic bias of the pyrimidine ring.

Electronic Asymmetry

In 2,4-dichloropyrimidine, the chloride atoms are not equivalent.

-

C4 Position: This carbon is para to N1 and ortho to N3. It resides in the most electron-deficient environment due to the cumulative inductive and mesomeric withdrawal of both nitrogen atoms. Frontier Molecular Orbital (FMO) analysis confirms the LUMO coefficient is highest at C4 , making it the site of initial nucleophilic attack (Kinetic Product).

-

C2 Position: Situated between two nitrogen atoms, C2 is sterically more hindered and slightly less electrophilic towards neutral nucleophiles than C4. Substitution at C2 typically requires higher energy input or activation (Thermodynamic Product).

The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is usually the formation of the anionic Meisenheimer

-

Validation Check: If your reaction yields a mixture of regioisomers at low temperature, it indicates either excessive nucleophile strength (loss of discrimination) or insufficient solvent polarity to stabilize the specific C4-transition state.

Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (C4) and Thermodynamic (C2) pathways.

Figure 1: Kinetic bifurcation in pyrimidine

Experimental Protocols

Protocol A: C4-Selective Mono-Substitution (Kinetic Control)

Objective: Synthesize 2-chloro-4-(phenylamino)pyrimidine with >95:5 regioselectivity.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Aniline Derivative (Nucleophile 1) (0.95 - 1.0 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.1 equiv) -

Solvent: Ethanol (EtOH) or Isopropanol (IPA) : Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloropyrimidine in EtOH/Water (10 volumes) and cool to 0°C using an ice bath.

-

Reasoning: Low temperature maximizes the rate difference between C4 and C2 attack (

).

-

-

Addition: Add the aniline nucleophile dropwise over 30 minutes.

-

Reasoning: Keeping the nucleophile concentration low prevents "hot spots" that could trigger double substitution.

-

-

Base Introduction: Add

.[1]-

Note: Inorganic bases in aqueous-organic mixtures act as proton scavengers without triggering rapid background hydrolysis of the chloride.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C. Monitor by HPLC/TLC.

-

Workup: The product often precipitates upon water addition. Filter and wash with cold water/hexanes.

Self-Validating Checkpoint:

-

1H NMR: The C5 proton of the pyrimidine ring is a diagnostic handle. In the 4-substituted product, the C5-H doublet typically shifts upfield compared to the starting material due to resonance donation from the new amine.

Protocol B: C2-Substitution (Thermodynamic/Forcing)

Objective: Install the second nucleophile at the sterically hindered C2 position.

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Second Amine (Nucleophile 2) (1.2 - 1.5 equiv)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 - 0.5 equiv) or HCl (4M in dioxane)

-

Solvent: n-Butanol or DMSO

Step-by-Step Methodology:

-

Setup: Dissolve the C4-substituted intermediate and Nucleophile 2 in n-Butanol.

-

Activation: Add pTSA or HCl.

-

Heating: Reflux (100–110°C) for 4–12 hours.

-

Workup: Cool to RT. Basify with aqueous

to neutralize the salt and precipitate the free base.

Critical Parameters & Data Summary

The following table summarizes how conditions shift the reaction outcome.

| Parameter | Condition for C4-Selectivity | Condition for C2-Selectivity (Step 2) | Mechanistic Impact |

| Temperature | Low ( | High ( | High temp overcomes steric barrier at C2. |

| Solvent | Polar Protic (EtOH, IPA) | High Boiling (n-BuOH, DMSO) | Protic solvents stabilize the leaving group (Cl-) departure. |

| Base/Additives | Weak Base ( | Acid Catalyst (pTSA/HCl) | Acid activates the ring; Strong base promotes kinetic C4 attack. |

| Stoichiometry | 1:1 or slight deficit of amine | Excess Amine (1.5 eq) | Excess amine drives the slower C2 reaction to completion. |

Troubleshooting & Optimization Workflow

When the standard protocols fail, use this logic tree to optimize.

Figure 2: Troubleshooting logic for common

References

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Foundational text on mechanism and Meisenheimer complexes).

-

Luo, Y.; et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." J. Am. Chem. Soc.2018 , 140, 5360. Link (Detailed analysis of C4 vs C2 electronic bias).

- Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on phenylaminopyrimidine scaffolds in drug discovery).

-

Schoffstall, A. M.; et al. "Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidine."[9] J. Org. Chem.1971 , 36, 2385. (Classic study establishing C4 preference).

- Vertex AI Search Results. "Regioselectivity SNAr 2,4-dichloropyrimidine aniline mechanism.

Sources

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 4. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Secondary Amine

Introduction

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. The versatile nature of the piperazine moiety, particularly its reactive secondary amine, provides a crucial handle for synthetic modification.[1] Functionalization at this position allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.[2] This guide provides detailed protocols for the most common and effective methods to derivatize the secondary amine of 2-(4-(piperazin-1-yl)phenyl)pyrimidine, including acylation, alkylation, reductive amination, and Buchwald-Hartwig amination.

Strategic Importance of Functionalization

The derivatization of the piperazine secondary amine is a cornerstone of lead optimization campaigns. By introducing a diverse range of substituents, researchers can modulate key drug-like properties:

-

Potency and Selectivity: New interactions with the biological target can be formed, leading to enhanced potency and selectivity.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and metabolic stability can be optimized to improve absorption, distribution, metabolism, and excretion (ADME).

-

Toxicity: Undesirable off-target effects can be mitigated by altering the molecule's overall shape and charge distribution.

The following sections provide detailed, field-proven protocols for the functionalization of 2-(4-(piperazin-1-yl)phenyl)pyrimidine, designed to be robust and adaptable for a wide range of research applications.

Core Functionalization Protocols

N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an amide functionality. This is a reliable and high-yielding reaction, often proceeding under mild conditions. The resulting amides are generally stable and can act as hydrogen bond acceptors, influencing molecular recognition.[3]

Causality of Experimental Choices: The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the piperazine nucleophile.[4] Performing the initial addition at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products. Anhydrous conditions are important to prevent the hydrolysis of the acyl chloride.[5]

Experimental Protocol: Synthesis of 1-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)-2-phenylethan-1-one

-

Materials and Reagents:

-

2-(4-(Piperazin-1-yl)phenyl)pyrimidine (1.0 eq)

-

Phenylacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 2-(4-(piperazin-1-yl)phenyl)pyrimidine in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA to the stirred solution.

-

Slowly add a solution of phenylacetyl chloride in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

-

Caption: N-Acylation Experimental Workflow.

N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents. The reaction's success often depends on the reactivity of the alkyl halide and the choice of base.

Causality of Experimental Choices: A base such as potassium carbonate is used to scavenge the hydrohalic acid byproduct.[6] The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction.[7] In some cases, heating is required to drive the reaction to completion, especially with less reactive alkyl halides like alkyl chlorides. To avoid di-alkylation, using the substrate as the limiting reagent is a common strategy.

Experimental Protocol: Synthesis of 2-(4-(4-benzylpiperazin-1-yl)phenyl)pyrimidine

-

Materials and Reagents:

-

2-(4-(Piperazin-1-yl)phenyl)pyrimidine (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 2-(4-(piperazin-1-yl)phenyl)pyrimidine in anhydrous acetonitrile, add potassium carbonate.

-

Add benzyl bromide and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-